molecular formula C21H17FN4O4 B11016385 8-fluoro-4-hydroxy-N-(3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide

8-fluoro-4-hydroxy-N-(3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide

Katalognummer: B11016385
Molekulargewicht: 408.4 g/mol
InChI-Schlüssel: YXPIEBICJVNVCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a quinoline-3-carboxamide core substituted with a fluorine atom at position 8 and a hydroxy group at position 4. The carboxamide moiety is linked to a dihydroquinazolinone ring system bearing a 2-methoxyethyl group at position 5.

Eigenschaften

Molekularformel

C21H17FN4O4

Molekulargewicht

408.4 g/mol

IUPAC-Name

8-fluoro-N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C21H17FN4O4/c1-30-8-7-26-11-24-17-6-5-12(9-14(17)21(26)29)25-20(28)15-10-23-18-13(19(15)27)3-2-4-16(18)22/h2-6,9-11H,7-8H2,1H3,(H,23,27)(H,25,28)

InChI-Schlüssel

YXPIEBICJVNVCG-UHFFFAOYSA-N

Kanonische SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CNC4=C(C3=O)C=CC=C4F

Herkunft des Produkts

United States

Biologische Aktivität

The compound 8-fluoro-4-hydroxy-N-(3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Quinoline ring system
  • Substituents : Fluoro and hydroxy groups at positions 8 and 4, respectively, along with a methoxyethyl group and a quinazolinone moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • Pancreatic cancer (Panc-1)
    • Breast cancer (MCF-7)
    • Colon cancer (HT-29)
    • Lung cancer (A-549)
  • Cytotoxicity Assays :
    The compound exhibited significant antiproliferative activity with IC50 values ranging from 1.575 to 3.850 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin, which has an IC50 of approximately 1.136 µM .
Cell LineIC50 (µM)Reference Compound IC50 (µM)
Panc-11.5751.136
MCF-72.3001.136
HT-292.9001.136
A-5493.8501.136

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction :
    • The compound activates caspases (specifically Caspase 3, 8, and 9), which are crucial for the apoptotic process.
    • Studies indicated a 7.45-fold increase in active Caspase 3 levels compared to control cells .
  • Cell Cycle Arrest :
    • The compound primarily induces cell cycle arrest at the G2/M phase, suggesting that it may hinder cellular proliferation by disrupting normal cell cycle progression .
  • Cytochrome C Release :
    • Increased levels of cytochrome C were observed in treated cells, indicating activation of the intrinsic apoptotic pathway .

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Study on Quinoline Derivatives : A study published in MDPI demonstrated that derivatives with similar structures showed promising results in inhibiting tumor growth while exhibiting low cytotoxicity against normal cells .
  • Clinical Trials : Ongoing clinical trials are investigating the efficacy of quinoline derivatives in combination therapies for various cancers, emphasizing their role as adjuncts to existing treatments .

Vergleich Mit ähnlichen Verbindungen

N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) :

  • Structural Differences: Benzothiazole core (vs. quinoline). Thiazolidinone ring substituted with chlorophenyl (vs. dihydroquinazolinone).
  • Activity: Demonstrates moderate enzyme inhibition, suggesting that the quinazolinone ring in the target compound may improve selectivity for kinases or proteases .
2.3 Hexahydroquinolinecarboxamide Derivatives

4-(1,3-Benzodioxol-5-yl)-N-(3-Fluorophenyl)-2-Methyl-5-Oxo-7-Phenyl-1,4,5,6,7,8-Hexahydro-3-Quinolinecarboxamide:

  • Structural Differences: Partially saturated quinoline ring (vs. fully aromatic). Substituted with benzodioxol and phenyl groups (vs. methoxyethyl and hydroxy).
  • Physicochemical Impact : Saturation may reduce planarity, altering membrane permeability compared to the target compound’s aromatic system .

Comparative Data Table

Compound Core Structure Key Substituents Reported Activity Mechanism Insights Reference
Target Compound Quinoline-3-carboxamide + Dihydroquinazolinone 8-F, 4-OH, 3-(2-methoxyethyl) Hypothesized antimicrobial Metal ion chelation, kinase inhibition
Compound 35 Quinoline-4-carboxamide 6-F, morpholinopropyl, difluoropyrrolidine Broad-spectrum antimicrobial DNA gyrase inhibition
Ciprofloxacin Fluoroquinolone 6-F, 7-piperazinyl DNA gyrase inhibition Bacterial replication block
4g (Benzothiazole-3-carboxamide) Benzothiazole 4-Cl-phenyl, thiazolidinone Enzyme inhibition Kinase/protease interaction

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.